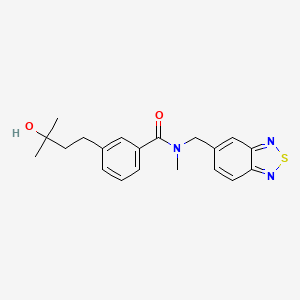

![molecular formula C16H14F3N5O B5552903 N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552903.png)

N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This chemical compound belongs to a class of compounds that have garnered interest in scientific research due to their diverse potential applications. While specific studies on this exact compound are limited, related compounds in the imidazo[1,2-a]pyridine and pyrimidine families have been explored for various biological activities.

Synthesis Analysis

The synthesis of compounds in the imidazo[1,2-a]pyridine family often involves multi-step chemical processes. For example, the synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides, which are structurally related, includes designing and synthesizing new anti-TB agents with various amine moieties (Li et al., 2020). Another study on 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines demonstrates the complex synthetic routes involving the imidazo ring construction (Hamdouchi et al., 1999).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is typically characterized using various spectroscopic methods. For example, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, a related compound, was analyzed using FT-IR, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction (Qin et al., 2019).

Chemical Reactions and Properties

The chemical reactions and properties of imidazo[1,2-a]pyridine derivatives can vary. For instance, studies have shown the use of imidazo[1,2-a]pyridine as a synthon for building fused triazines, indicating its versatility in chemical reactions (Zamora et al., 2004).

Physical Properties Analysis

The physical properties of these compounds are typically determined through experimental methods. However, specific details on the physical properties of N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide are not readily available in the literature.

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their structural features. For example, modifications in the imidazo[1,2-a]pyridine structure can impact metabolism mediated by aldehyde oxidase, as seen in studies of related compounds (Linton et al., 2011).

Wissenschaftliche Forschungsanwendungen

Structural Modifications to Enhance Biological Activity

Research on structural modifications of the imidazo[1,2-a]pyrimidine system has been aimed at reducing metabolism mediated by aldehyde oxidase (AO), a challenge in the development of pharmaceuticals. One study described modifications to avoid AO-mediated oxidation, guided by an AO protein structure-based model. Altering the heterocycle or blocking the reactive site were highlighted as effective strategies for reducing AO metabolism, which could be applicable in other drug discovery programs (Linton et al., 2011).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of novel derivatives have been extensively studied. For instance, pyrazolopyrimidines derivatives were evaluated for their anticancer and anti-5-lipoxygenase activities, revealing the importance of the structure-activity relationship (SAR) in the development of new therapeutic agents (Rahmouni et al., 2016). Another study focused on the synthesis of novel pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones from imidazo[1,2‐a]pyridines, exploring the potential of these compounds for various biological applications (Zamora et al., 2004).

Antimicrobial and Antitubercular Activity

Research has also delved into the design and synthesis of derivatives showing antimicrobial and antitubercular activities. N-(2-Phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties were synthesized as new anti-TB agents, demonstrating excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Li et al., 2020).

Cellular Permeability and DNA-Binding Properties

The cellular permeability of DNA-binding pyrrole-imidazole polyamides and their effects on gene expression have been studied, indicating the significance of linker and size effects on cellular uptake (Liu & Kodadek, 2009). This research underscores the importance of molecular design in the development of compounds that can effectively penetrate cells and modulate biological functions.

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use . If it is designed to be a drug, for example, it could interact with specific proteins in the body to exert its effects . The presence of the pyrimidine and imidazole rings could allow it to bind to certain enzymes or receptors .

Safety and Hazards

Zukünftige Richtungen

Future research on this compound could involve further exploration of its potential uses, such as in medicine or as a building block in the synthesis of more complex molecules . Additionally, studies could be conducted to better understand its reactivity and the factors that influence its physical and chemical properties .

Eigenschaften

IUPAC Name |

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O/c1-10-8-12(16(17,18)19)23-13(22-10)4-5-21-15(25)11-2-3-14-20-6-7-24(14)9-11/h2-3,6-9H,4-5H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVOTJVVKYBPML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2=CN3C=CN=C3C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5552826.png)

![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B5552839.png)

![methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5552846.png)

![2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5552858.png)

![2-[2-(dimethylamino)ethyl]-9-(2-fluoro-5-methylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552868.png)

![2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5552875.png)

![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)

![ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5552880.png)

![8-[(8-fluoro-2-quinolinyl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5552886.png)